4-Nitro-1H-pyrazolo[3,4-B]pyridine
Description
Significance of the Pyrazolo[3,4-b]pyridine Core in Chemical and Medicinal Sciences
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This versatility has led to the development of numerous derivatives with a wide array of pharmacological activities. nih.govresearchgate.net
A Broad Spectrum of Biological Activity:
Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a multitude of therapeutic applications, including:
Anticancer agents: These compounds have shown promise in inhibiting the growth of cancer cells and are being explored as potential treatments for various cancers. nih.govresearchgate.netrsc.org
Kinase inhibitors: The pyrazolo[3,4-b]pyridine core is a common fragment in the design of kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer. rsc.orgnih.govacs.org
Antiviral and Antimicrobial agents: Researchers have reported the antiviral activity of some derivatives against viruses like HIV-1, as well as antibacterial and antifungal properties. ontosight.ainih.govjapsonline.com
Anti-inflammatory and Analgesic effects: The scaffold has been associated with anti-inflammatory and pain-relieving properties. researchgate.netresearchgate.net
Central Nervous System agents: Certain derivatives have shown potential as antidepressants and anxiolytics. researchgate.net
Other therapeutic areas: Research has also extended to their potential use as anticoagulants, antioxidants, and treatments for Alzheimer's disease. nih.govresearchgate.net
The significance of this scaffold is further underscored by the fact that numerous 1H-pyrazolo[3,4-b]pyridine derivatives are in various stages of drug research and development, with some already approved for clinical use. nih.gov
Overview of Pyrazolopyridine Isomeric Forms: Emphasis on 1H-Tautomer Stability and Predominance
Pyrazolopyridines can exist in several isomeric forms depending on the fusion of the pyrazole (B372694) and pyridine (B92270) rings, including [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a] arrangements. mdpi.com Within the pyrazolo[3,4-b]pyridine series, two tautomeric forms are possible when the nitrogen atoms of the pyrazole ring are unsubstituted: the 1H- and 2H-isomers. mdpi.comnih.gov
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In the case of pyrazolo[3,4-b]pyridine, the position of a hydrogen atom on one of the pyrazole's nitrogen atoms determines the tautomeric form. mdpi.com
Computational studies have demonstrated the greater stability of the 1H-tautomer over the 2H-tautomer by a significant energy difference of nearly 9 kcal/mol. mdpi.com This thermodynamic preference explains the predominance of the 1H-isomeric form in the vast majority of reported research, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in scientific literature. mdpi.comnih.gov The 1H-isomers are so prevalent that they outnumber the 2H-isomers by a ratio of 3.6 to 1 in documented studies. nih.gov
Historical Development of Pyrazolo[3,4-b]pyridine Research
The exploration of the pyrazolo[3,4-b]pyridine scaffold has a history spanning over a century. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908. mdpi.com This was followed by the work of Bülow in 1911, who synthesized N-phenyl-3-methyl substituted derivatives. mdpi.com
Early research laid the foundation for various synthetic methodologies to construct this bicyclic system. Two primary strategies have emerged:
Formation of a pyridine ring onto an existing pyrazole ring: This is the more common approach, often utilizing 3-aminopyrazole (B16455) as a key starting material. mdpi.comnih.gov
Formation of a pyrazole ring onto a pre-existing pyridine ring: This method typically involves the reaction of hydrazine (B178648) with a substituted pyridine. mdpi.comnih.gov
A significant synthetic route for preparing 4-substituted-1H-pyrazolo[3,4-b]pyridines is the Gould-Jacobs reaction. mdpi.com This method often employs 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can then be converted to 4-chloro derivatives. mdpi.com These 4-chloro compounds serve as versatile intermediates for further functionalization.
Current Academic Research Trends Pertaining to 4-Nitro-1H-pyrazolo[3,4-B]pyridine and its Substituted Analogs
Current research on this compound and its substituted analogs is vibrant and multifaceted, driven by the quest for novel therapeutic agents and advanced materials.
Focus on Medicinal Chemistry:
A significant portion of contemporary research is dedicated to the design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives with enhanced biological activities. nih.gov Modern approaches often employ rational drug design and scaffold hopping strategies to create potent and selective inhibitors for various biological targets. rsc.orgnih.gov For example, recent studies have focused on developing derivatives as:
Potent kinase inhibitors: Researchers are actively designing 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of kinases like FGFR, TRK, and TBK1, which are implicated in cancer and immune responses. rsc.orgnih.govnih.gov
Dual-activity compounds: Some studies aim to create molecules with dual activities, such as inhibiting vascular remodeling and promoting vasodilation for treating conditions like pulmonary arterial hypertension. acs.org
Advanced Synthesis and Functionalization:
There is a continuous effort to develop more efficient and environmentally friendly synthetic methods for pyrazolo[3,4-b]pyridines. nih.gov This includes the use of:
Microwave-assisted synthesis: This technique allows for faster reaction times and often leads to higher yields. researchgate.net
Multicomponent reactions: These one-pot reactions offer a streamlined approach to constructing complex molecules from simple starting materials. researchgate.netnih.gov
Catalysis: The use of various catalysts, including metal catalysts and nanocatalysts, is being explored to improve reaction efficiency and selectivity. nih.gov
Furthermore, there is a strong interest in the selective functionalization of the pyrazolo[3,4-b]pyridine scaffold at different positions to fine-tune the properties of the resulting molecules. rsc.org
Materials Science Applications:
Beyond medicinal chemistry, pyrazolo[3,4-b]pyridines are also being investigated for their potential in materials science. Their unique electronic and photophysical properties make them candidates for applications such as:
Chemosensors: These compounds can be designed to detect specific ions or molecules. nih.gov
Corrosion inhibitors: They have shown potential in protecting metals from corrosion. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUONTSQILUGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296251 | |
| Record name | 4-Nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-75-1 | |
| Record name | 4-Nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301296251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 4 Nitro 1h Pyrazolo 3,4 B Pyridine
Electrophilic Substitution Reactions on the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine ring system is generally electron-deficient, a characteristic that is further intensified by the presence of a nitro group. This deactivation makes electrophilic aromatic substitution reactions challenging. masterorganicchemistry.com The nitronium ion (NO2+), a potent electrophile, is required to react with such deactivated (het)aromatic substrates. researchgate.net In the case of 1-benzyl-1H-pyrazolo[3,4-b]pyridine, nitration results in substitution on the electron-rich benzyl (B1604629) group rather than the heterocyclic core. rsc.org However, halogenation reactions such as bromination and chlorination have been shown to occur at the 3-position of the heterocycle. rsc.org The pyrazolo[4,3-b]pyridine ring system, a related isomer, readily undergoes electrophilic substitution at the 3-position. rsc.org
| Reaction | Reagent | Position of Substitution | Reference |
| Nitration | HNO₃/H₂SO₄ | para-position of 1-benzyl substituent | rsc.org |
| Bromination | Br₂ | 3-position | rsc.org |
| Chlorination | Cl₂ | 3-position | rsc.org |
Nucleophilic Substitution and Transformation of the Nitro Group at Position 4
The strong electron-withdrawing effect of the nitro group at position 4 renders this position susceptible to nucleophilic attack. stackexchange.com This reactivity is a cornerstone of the functionalization of 4-nitro-1H-pyrazolo[3,4-b]pyridine.
The reduction of the nitro group to an amino group is a pivotal transformation, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This opens up new avenues for further derivatization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Commonly used methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com While effective, catalytic hydrogenation can also reduce other functional groups. commonorganicchemistry.com
Metal/Acid Systems: Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comscispace.com
Other Reagents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also utilized for the reduction of nitroarenes. wikipedia.org Tin(II) chloride, for instance, offers a mild method for reducing nitro groups to amines. commonorganicchemistry.com
The resulting 4-amino-1H-pyrazolo[3,4-b]pyridine is a valuable intermediate for the synthesis of a wide range of derivatives.
While reduction to the amine is the most common transformation, the nitro group can participate in other reactions. For instance, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration from the 4-position to the 3-position has been observed, particularly in polar aprotic solvents. clockss.org This highlights the complex reactivity patterns that can emerge in substituted nitropyridines.
Functional Group Interconversions on the Pyridine (B92270) and Pyrazole (B372694) Rings
Beyond the direct involvement of the nitro group, the pyrazolo[3,4-b]pyridine scaffold allows for a range of functional group interconversions on both the pyridine and pyrazole rings.
Acetylation of pyrazolo[4,3-b]pyridines, an isomeric system, can lead to both 1- and 2-acyl compounds, with the structures being elucidated by spectroscopic methods. rsc.org In a different study, treatment of 7-hydrazino-5-aryl-2-phenylpyrazolo[1,5-c]pyrimidines with boiling acetic acid resulted in the formation of 7-acetylhydrazino derivatives. researchgate.net Further treatment with boiling acetic anhydride (B1165640) led to triacetyl derivatives. researchgate.net The conditions of the reaction play a crucial role in determining the site and degree of acetylation.
Halogenation of the pyrazolo[3,4-b]pyridine core provides a handle for further functionalization through cross-coupling reactions. As mentioned earlier, direct bromination and chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurs at the 3-position. rsc.org These halogenated derivatives are valuable precursors for introducing new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions, are powerful tools for the derivatization of halogenated heterocycles. researchgate.net For instance, a practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been developed using chemoselective Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions allow for the introduction of a wide variety of aryl and other substituents, leading to a diverse library of compounds.
| Cross-Coupling Reaction | Catalyst | Reactant | Product | Reference |
| Suzuki-Miyaura | Palladium | 3-Iodo derivative | 3-Aryl derivative | researchgate.net |
| Heck | Palladium | 3-Iodo derivative | 3-Vinyl derivative | researchgate.net |
| Stille | Palladium | 3-Iodo derivative | 3-Stannyl derivative | researchgate.net |
| Sonogashira | Palladium | 3-Iodo derivative | 3-Alkynyl derivative | researchgate.net |
Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations
The 1H-pyrazolo[3,4-b]pyridine scaffold, including its nitro-substituted variants, is recognized as a privileged structure in medicinal chemistry due to its resemblance to purine (B94841) bases and its wide range of biological activities. researchgate.netmdpi.com Structure-Activity Relationship (SAR) investigations are crucial for optimizing the therapeutic potential of this heterocyclic system. These studies involve the systematic synthesis of derivatives (analogs) to identify the key structural features responsible for a specific biological effect and to enhance potency, selectivity, and pharmacokinetic properties. The derivatization of the this compound core and its analogs is a key strategy for probing interactions with biological targets and developing novel therapeutic agents. nih.govresearchgate.net
Derivatization strategies for SAR studies on the pyrazolo[3,4-b]pyridine skeleton primarily focus on introducing a variety of substituents at several key positions of the bicyclic ring system (N1, C3, C4, C5, and C6). mdpi.comnih.gov The reactivity of the core structure allows for modifications through various synthetic methodologies, including electrophilic, nucleophilic, and transition-metal-catalyzed cross-coupling reactions. cdnsciencepub.comcdnsciencepub.com
A common approach involves starting with a functionalized pyrazolo[3,4-b]pyridine core, which can be prepared through methods like the annelation of a pyridine ring onto a pre-existing pyrazole or vice versa. cdnsciencepub.comcdnsciencepub.com For instance, the Gould-Jacobs reaction using 3-aminopyrazole (B16455) derivatives yields 4-chloro-1H-pyrazolo[3,4-b]pyridines, which are versatile intermediates for further derivatization at the C4 position. mdpi.comnih.gov
Research into inhibitors for targets like Tropomyosin receptor kinases (TRKs) and Anaplastic Lymphoma Kinase (ALK) illustrates the practical application of these strategies. In one study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized to explore their potential as TRK inhibitors. rsc.org The SAR study began with a lead compound and systematically introduced various substituents to probe their effect on inhibitory activity. For example, the introduction of a fluorine atom was found to be beneficial for potency, while its removal resulted in weaker activity. rsc.org Further modifications included the introduction of chloro, bromo, nitro, and trifluoromethyl groups at the meta-position of a linked benzene (B151609) ring to evaluate the impact of electronic effects on potency. rsc.org
The following table summarizes the findings from a study on pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, showcasing how systematic modification of a substituent (R) on a benzyl group attached to the core structure influences inhibitory activity.
| Compound | Substituent (R) | TRKA IC50 (µM) |
|---|---|---|
| A02 | H | 0.479 |
| A03 | 3-F | 0.141 |
| A04 | 3-Cl | 0.133 |
| A05 | 3-NO2 | 0.119 |
| A10 | 2,4-diF | 0.061 |
| A13 | 3,4-diF | 0.058 |
Similarly, another SAR study focused on developing potent inhibitors against the crizotinib-resistant ALK-L1196M mutant. nih.gov This work highlights the derivatization at the C3 and C5 positions of the pyrazolo[3,4-b]pyridine ring. By varying the substituents at these positions, researchers were able to identify compounds with exceptional enzymatic activity against both wild-type and mutant ALK. nih.gov The data demonstrates a clear relationship between the nature of the substituent and the resulting inhibitory potency.
The table below presents selected data from this ALK inhibitor study, illustrating the impact of different sulfonylphenyl groups at the C5 position and an amine-linked group at the C3 position on inhibitory activity against the ALK-L1196M mutant.
| Compound | C5-Substituent | C3-Substituent | ALK-L1196M IC50 (nM) |
|---|---|---|---|
| 10a | (Phenyl)sulfonyl | (4-Aminophenyl)amino | 1.5 |
| 10b | (3-Fluorophenyl)sulfonyl | (4-Aminophenyl)amino | 0.7 |
| 10c | (3-Chlorophenyl)sulfonyl | (4-Aminophenyl)amino | 0.6 |
| 10g | (3-Fluorophenyl)sulfonyl | (4-Amino-3-fluorophenyl)amino | <0.5 |
| 10h | (3-Chlorophenyl)sulfonyl | (4-Amino-3-fluorophenyl)amino | <0.5 |
These examples underscore that a comprehensive SAR is built by methodically altering specific regions of the lead molecule. Strategies include modifying aryl substituents, introducing hydrogen bond donors/acceptors, and altering the steric and electronic properties of functional groups to optimize the interaction with the target protein. acs.org The ultimate goal is to develop a detailed understanding that guides the design of more potent and selective molecules. mdpi.com
Structure Activity Relationship Sar Studies of 4 Nitro 1h Pyrazolo 3,4 B Pyridine Derivatives
Methodological Approaches for SAR Elucidation
The elucidation of SAR for 4-Nitro-1H-pyrazolo[3,4-b]pyridine derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. The general workflow begins with the chemical synthesis of a library of analogues where specific positions on the core scaffold are systematically modified.
In Vitro Biological Evaluation: A primary methodological approach involves the screening of synthesized compounds through a variety of in vitro assays to determine their biological activity. For instance, in the context of developing antichagasic agents, derivatives are evaluated against the trypomastigote and amastigote forms of Trypanosoma cruzi to determine their half-maximal inhibitory concentration (IC50) values. nih.gov Similarly, for applications such as kinase inhibition, assays are conducted to measure the inhibition of specific enzymes like TANK-binding kinase 1 (TBK1). nih.govresearchgate.net Antibacterial activity is assessed using methods like the Kirby-Bauer disk diffusion method to determine the zone of inhibition against various bacterial strains. mdpi.com
Computational and Theoretical Studies: Alongside biological testing, computational methods are integral to understanding SAR. nih.gov Techniques such as the analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are used to correlate the electronic and steric properties of the molecules with their observed biological activity. nih.govnih.gov Molecular docking simulations are also frequently employed to visualize the binding modes of these derivatives within the active sites of their biological targets, such as specific kinases, providing insights into key interactions like hydrogen bonds and π–π stacking. nih.gov Furthermore, programs like Osiris are used to calculate fragment-based druglikeness, predicting the pharmacological potential of the designed molecules. nih.govnih.gov
Positional and Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. researchgate.netnih.gov
The nitro group at the C4 position is a critical determinant of bioactivity, particularly in the development of agents against trypanosomal infections. nih.gov Its strong electron-withdrawing nature significantly influences the electronic distribution across the pyrazolopyridine ring system. nih.gov This feature is believed to be key to the mechanism of action for certain antiparasitic nitroaromatic compounds. researchgate.netnih.gov
The trypanocidal activity of many nitroheterocyclic drugs is dependent on their activation by a parasite-specific type I nitroreductase (NTR). researchgate.netnih.gov This enzyme, which is absent in mammalian cells, catalyzes the 2-electron reduction of the nitro group. This bioreduction within the parasite leads to the formation of toxic metabolites that can cause cellular damage and death, providing a basis for selective toxicity against the pathogen. researchgate.netnih.govnih.gov Therefore, the C4-nitro group in this compound derivatives can be considered a "pro-drug" feature, which is activated specifically within the target parasite. Research into a series of potential antichagasic 1H-pyrazolo[3,4-b]pyridine compounds revealed that the presence of a nitro group at the C4 position was instrumental in identifying promisingly active compounds. nih.gov
The substituent at the N1 position of the pyrazole (B372694) ring plays a significant role in modulating the pharmacological activity of 1H-pyrazolo[3,4-b]pyridine derivatives. This position is often a key point for diversification in synthetic strategies.
Analysis of large compound libraries shows that substituents such as methyl, various other alkyl groups, and phenyl groups are commonly found at the N1 position. nih.gov In some cases, an unsubstituted N1 (N-H) is essential for activity, as it can act as a hydrogen bond donor, interacting with key amino acid residues in the target protein. For example, in the development of adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK) activators, the exposure of the pyrazole N-H was found to be crucial for potency. researchgate.net Conversely, in other contexts, the introduction of specific substituents at N1 is used to explore lipophilic pockets or to block metabolic degradation. The choice between a hydrogen bond donor (N-H) and a substituent that can engage in other types of interactions is a critical consideration in the design of these derivatives.
The table below summarizes the impact of different substituents at the N1 position on the biological activity of various 1H-pyrazolo[3,4-b]pyridine series.
| N1 Substituent | Observed Effect on Biological Activity | Target/Activity | Reference |
| Unsubstituted (H) | Essential for activation potency; acts as H-bond donor. | AMPK Activation | researchgate.net |
| Methyl | Commonly used substituent in diverse libraries. | General | nih.gov |
| Alkyl | Common substituent, contributes to ~23% of studied compounds. | General | nih.gov |
| Phenyl | Frequently used, contributes to ~15% of studied compounds. | General | nih.gov |
| Benzyl (B1604629) | Used as a protecting group during synthesis. | Synthesis | nih.gov |
Substituents on the pyridine (B92270) ring at positions C3, C5, and C6 offer additional opportunities to fine-tune the biological activity of this compound derivatives.
C3 Position: The C3 position is frequently substituted with smaller groups. Analysis indicates that hydrogen and methyl groups are the most common substituents, covering more than three-quarters of the reported diversity. nih.gov However, the introduction of other groups like phenyl, various heterocyclic rings, or amino groups can be critical for specific biological targets. For instance, in a series of trypanocidal carbohydrazide (B1668358) derivatives, a methyl group was present at C3. nih.gov
C6 Position: The C6 position is a common site for introducing larger and more diverse substituents to interact with specific pockets in a biological target. In the development of trypanocidal agents, substitution at the C6 position with phenyl, methyl, or trifluoromethyl groups led to derivatives with varying profiles of activity, highlighting the sensitivity of this position to substitution. nih.gov The differences in lipophilicity and volume of the C6 substituent were found to be relevant for the activity against T. cruzi. nih.gov
C5 Position: The C5 position is less commonly substituted than C4 and C6, with a hydrogen atom being the most frequent substituent. nih.gov However, when substituents are introduced, they can have a significant impact. For example, in a series of CDK inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, specific heterocyclic rings at the C5 position were found to be crucial for potent inhibition. researchgate.net
The following table details the effects of various substituents at the C3, C5, and C6 positions on the activity of 1H-pyrazolo[3,4-b]pyridine derivatives.
| Position | Substituent | Observed Effect on Biological Activity | Target/Activity | Reference |
| C3 | Methyl | Commonly used, present in active trypanocidal compounds. | Trypanocidal | nih.gov |
| C3 | Hydrogen | One of the most common substituents. | General | nih.gov |
| C6 | Phenyl | Modulated trypanocidal activity. | Trypanocidal | nih.gov |
| C6 | Trifluoromethyl | Influenced activity profile against T. cruzi. | Trypanocidal | nih.gov |
| C5 | Heterocyclic Rings | Crucial for potent inhibition. | CDK Inhibition | researchgate.net |
Rational Design Principles Based on SAR Insights (e.g., scaffold hopping, computer-aided drug design)
The insights gained from SAR studies are fundamental to the rational design of new and improved this compound derivatives. Modern drug discovery efforts heavily rely on these principles to move beyond traditional trial-and-error approaches.
Computer-Aided Drug Design (CADD): CADD is a powerful tool used to design novel inhibitors based on the 1H-pyrazolo[3,a]pyridine scaffold. nih.gov By analyzing the co-crystal structures of known inhibitors with their target proteins, researchers can identify key pharmacophoric features. For example, the pyrazolo portion of the scaffold is often identified as a suitable hydrogen bond center, while the pyridine ring can engage in π–π stacking interactions. nih.gov This information allows for the design of new derivatives with enhanced binding affinity and selectivity. nih.govresearchgate.net
Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally similar moiety. The 1H-pyrazolo[3,4-b]pyridine ring system has been successfully used as a replacement for other heterocyclic cores in the design of kinase inhibitors. nih.gov For instance, based on the structures of known Tropomyosin receptor kinase (TRK) inhibitors, a scaffold hopping approach led to the synthesis of novel 1H-pyrazolo[3,4-b]pyridine derivatives with potent TRKA inhibitory activity. nih.gov This demonstrates the utility of the scaffold in exploring new chemical space while retaining the necessary interactions for biological activity. The combination of scaffold hopping with CADD provides a robust platform for the discovery of next-generation therapeutic agents based on the this compound framework.
Computational and Theoretical Studies on 4 Nitro 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT)) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and reactivity of heterocyclic compounds.
For the pyrazolo[3,4-b]pyridine scaffold, the electron-withdrawing nature of the fused pyridine (B92270) ring, combined with the potent electron-withdrawing nitro group at the C4 position, is expected to significantly lower the energy of the LUMO. This would result in a smaller HOMO-LUMO gap, suggesting higher reactivity, particularly towards nucleophilic attack. The molecular electrostatic potential (MEP) map, another common output of DFT calculations, would likely show a region of high positive potential (electrophilic center) around the pyrazole (B372694) ring and the carbon atom attached to the nitro group, while the negative potential would be concentrated on the oxygen atoms of the nitro group and the nitrogen atoms of the pyridine ring. researchgate.net
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Related Nitro-Pyrazole Compound
| Parameter | Description | Typical Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | The power of an atom to attract electrons. | Measures the overall electron-attracting ability. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. |
| Softness (S) | The reciprocal of hardness. | A larger value indicates higher reactivity. |
Note: This table illustrates the types of parameters derived from DFT studies on related compounds. Specific values for 4-Nitro-1H-pyrazolo[3,4-b]pyridine are not available in the cited literature.
Molecular Docking and Ligand-Protein Interaction Analysis for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" known to bind to a variety of protein kinases. researchgate.netnih.govnih.gov Derivatives have been developed as potent inhibitors of targets like TANK-binding kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), and Tropomyosin receptor kinases (TRKs). nih.govresearchgate.netnih.gov Although no specific docking studies for this compound have been published, its core structure suggests it could be a candidate for kinase inhibition.
In a typical docking study, the pyrazolo[3,4-b]pyridine core acts as a hydrogen bond center. nih.gov The pyrazole moiety, with its NH donor and sp2 nitrogen acceptor, frequently forms crucial hydrogen bonds with residues in the "hinge region" of the kinase ATP-binding site, a common anchoring point for kinase inhibitors. nih.gov
Analysis of Binding Site Interactions and Key Residues (e.g., hydrogen bonding, hydrophobic interactions)
The specific interactions between a ligand and its protein target are key to its binding affinity and selectivity. In docking studies of various 1H-pyrazolo[3,4-b]pyridine derivatives, several key interactions are consistently observed:
Hydrogen Bonding: As mentioned, the pyrazole portion of the scaffold is a prime candidate for forming hydrogen bonds. For example, in the docking of derivatives into the TRKA kinase, the aminopyrazole fragment forms three hydrogen bonds with the hinge residues Glu590 and Met592. nih.gov
Hydrophobic and π-π Stacking Interactions: The aromatic nature of the bicyclic ring system facilitates favorable π-π stacking interactions with aromatic residues like Phenylalanine (Phe) in the active site. nih.gov In studies on pyrazolo[4,3-c]pyridines, a related isomer, the central scaffold was observed to lie over Phe17 and Phe34 residues, forming favorable π-π interactions. mdpi.com The nitro group of this compound, while primarily electron-withdrawing, could also participate in polar interactions within the binding pocket.
Computational Rationalization of Selectivity and Potency
Computational studies are crucial for explaining why certain derivatives are more potent or selective than others. By comparing the docking poses and interaction energies of a series of related compounds, researchers can rationalize structure-activity relationships (SAR).
For instance, in the development of FGFR inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold, replacing the scaffold with a 1H-indazole led to a significant 11-fold loss in potency, highlighting the importance of the pyrazolopyridine core for the observed activity. researchgate.net Similarly, when developing TBK1 inhibitors, the introduction of different hydrophilic fragments at one position was guided by the presence of amino acids like Thr96 and Ser93 in the solvent-accessible region of the binding site, which could form additional hydrogen bonds. bldpharm.com The reversal of a binding mode, where a designed compound formed hydrogen bonds with different residues than intended, was used to explain a complete loss of activity in one series of compounds. bldpharm.com
For this compound, a computational approach would be essential to predict how the strong electron-withdrawing and polar nitro group at the C4 position influences binding. This group could form specific interactions that enhance potency or, conversely, create steric or electronic clashes that reduce it.
Conformational Analysis and Tautomerism Energetics (e.g., 1H vs. 2H Tautomer Stability)
For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen, two tautomeric forms are possible: the 1H- and 2H-isomers. nih.govresearchgate.net The relative stability of these tautomers is a critical factor, as the different forms have distinct electronic properties and hydrogen bonding patterns, which can significantly affect biological activity.
Computational chemistry is the ideal tool for assessing the energetic favorability of different tautomers. While a specific study for the 4-nitro derivative is unavailable, AM1 calculations performed on the parent 1H-pyrazolo[3,4-b]pyridine have clearly shown the greater stability of the 1H-tautomer. nih.gov The energy difference was calculated to be 37.03 kJ/mol (almost 9 kcal/mol), indicating a strong preference for the 1H form. nih.gov This is a significant energy difference, suggesting that at equilibrium, the 1H tautomer will be overwhelmingly predominant.
Table 2: Calculated Relative Stability of Tautomers for the Parent 1H-Pyrazolo[3,4-b]pyridine Scaffold
| Tautomer | Structure | Relative Energy (kJ/mol) | Conclusion |
| 1H-Pyrazolo[3,4-b]pyridine | ![]() | 0 (Reference) | More Stable |
| 2H-Pyrazolo[3,4-b]pyridine | ![]() | +37.03 | Less Stable |
Source: Based on AM1 calculations reported by Alkorta and Elguero. nih.gov
The presence of the electron-withdrawing nitro group at the C4 position would certainly influence the electronic distribution of the entire ring system and thus the precise energy difference between the tautomers. However, the fundamental preference for the 1H tautomer, as established for the core scaffold, is very likely to be maintained.
In Silico Predictions for Pharmacological Profiles and Target Identification
In silico tools are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, as well as their potential toxicity and biological targets.
For the 1H-pyrazolo[3,4-b]pyridine scaffold, such predictions are common. Although a specific ADMET profile for this compound is not published, studies on related compounds provide insight into the expected properties. For example, an in silico investigation of the structurally related 4-nitro-N-1H-pyrazol-3-ylbenzamide found that the compound adheres to Lipinski's rule of five and exhibits good pharmacokinetic properties. nih.gov Another study on pyrazolo[3,4-d]pyrimidine derivatives used the SWISSADME program to confirm that the designed compounds followed Lipinski's rule and were predicted not to penetrate the blood-brain barrier. nih.gov
Table 3: Representative In Silico Pharmacological and ADMET Predictions
| Property | Prediction Tool | Predicted Outcome for a Related Nitro-Pyrazole nih.gov | Significance in Drug Discovery |
| Lipinski's Rule of Five | SwissADME | Adheres to the rule | Predicts "drug-likeness" and oral bioavailability. |
| Pharmacokinetics | SwissADME | Good pharmacokinetic properties | Assesses absorption, distribution, and metabolism. |
| Blood-Brain Barrier (BBB) Penetration | SWISSADME | N/A | Predicts whether a compound can enter the central nervous system. |
| Toxicity Prediction | eMolTox / pkCSM | Low toxicity predicted | Early-stage assessment of potential safety issues. |
Note: This table is illustrative, based on findings for related pyrazole structures. nih.govresearchgate.net It demonstrates the types of predictions made, not specific results for this compound.
These predictive models help researchers prioritize which compounds to synthesize and test, saving time and resources by flagging molecules with likely poor pharmacokinetic profiles or potential toxicity issues early in the discovery pipeline.
Mechanistic Studies on Biological Activities of 4 Nitro 1h Pyrazolo 3,4 B Pyridine Derivatives
Research on Kinase Inhibition Mechanisms
The kinase inhibitory activity of 4-Nitro-1H-pyrazolo[3,4-b]pyridine derivatives is a cornerstone of their therapeutic potential. These compounds have been shown to target a variety of kinases involved in critical cellular signaling pathways that regulate cell growth, differentiation, and survival.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Modulation
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov The progression through the different phases of the cell cycle is driven by the sequential activation of CDKs by their cyclin partners. nih.gov Consequently, inhibiting CDKs is a promising strategy for cancer therapy. nih.gov
Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of CDKs. For instance, the compound SQ-67563, a 1H-pyrazolo[3,4-b]pyridine derivative, has demonstrated potent and selective inhibition of CDK1 and CDK2 in vitro. researchgate.net In cellular assays, this compound acts as a cytotoxic agent, capable of blocking cell cycle progression and inducing apoptosis. researchgate.net X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site of CDK2, forming crucial hydrogen bond interactions with backbone residues such as Leu83. researchgate.net
Further structure-activity relationship (SAR) studies have led to the discovery of highly potent analogues, such as BMS-265246, which incorporates a 2,6-difluorophenyl substitution. This modification was found to be critical for its enhanced inhibitory activity against CDK1/cyclin B (IC50 = 6 nM) and CDK2/cyclin E (IC50 = 9 nM). nih.gov
Two series of novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anti-cancer activity. nih.gov Compounds 9a and 14g from these series exhibited good inhibitory activity against CDK2 and CDK9. nih.gov Specifically, compound 14g was more potent against CDK2, while 9a showed stronger inhibition of CDK9. nih.gov These findings highlight the potential of this scaffold for developing selective CDK inhibitors.
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| BMS-265246 | CDK1/cyclin B | 0.006 | nih.gov |
| BMS-265246 | CDK2/cyclin E | 0.009 | nih.gov |
| 9a | CDK2 | 1.630 ± 0.009 | nih.gov |
| 9a | CDK9 | 0.262 ± 0.013 | nih.gov |
| 14g | CDK2 | 0.460 ± 0.024 | nih.gov |
| 14g | CDK9 | 0.801 ± 0.041 | nih.gov |
Tropomyosin Receptor Kinase (TRK) Inhibition
Tropomyosin receptor kinases (TRKs), including TRKA, TRKB, and TRKC, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. nih.govmdpi.com Dysregulation of TRK signaling, often through gene fusions, is implicated in the pathogenesis of various cancers. mdpi.comnih.gov
A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. nih.govresearchgate.net Among these, compound C03 demonstrated significant activity with an IC50 value of 56 nM against TRKA. nih.govresearchgate.net This compound also inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. nih.govresearchgate.net The design of these inhibitors was based on a scaffold hopping strategy from known TRK inhibitors like larotrectinib and entrectinib. nih.gov The pyrazolo[3,4-b]pyridine scaffold was chosen for its ability to form key interactions within the kinase domain, with the pyrazolo portion acting as a hydrogen bond center and the pyridine (B92270) moiety engaging in π–π stacking interactions. nih.gov
Computational studies, including molecular docking and molecular dynamics simulations, have further elucidated the binding modes of these derivatives with TRKA. mdpi.com These studies have identified key interactions, such as hydrogen bonds with residues like Glu546, Met620, and Lys572, that contribute to the inhibitory activity. mdpi.com
Dual Pathway Regulation Involving Soluble Guanylate Cyclase (sGC) and AMP-activated Protein Kinase (AMPK)
Recent research has explored the broader mechanistic profile of pyrazolo[3,4-b]pyridine derivatives, revealing their ability to modulate pathways beyond direct kinase inhibition.
Soluble Guanylate Cyclase (sGC) Stimulation: The nitric oxide (NO)-sGC signaling pathway is crucial for various physiological processes, and its impairment can lead to diseases like pulmonary hypertension. nih.gov Certain pyrazolo[3,4-b]pyridine derivatives have been identified as sGC stimulators, acting independently of NO. nih.gov For example, a series of pyrazolo[3,4-b]pyridin-3-yl pyrimidine (B1678525) derivatives were synthesized and showed potent sGC activation. researchgate.net Compound 13a from this series exhibited activity equivalent to the known sGC stimulator riociguat in in-vitro assays. researchgate.net
AMP-activated Protein Kinase (AMPK) Activation: AMPK is a key energy sensor and regulator of cellular metabolism. A series of novel pyrazolo[3,4-b]pyridine derivatives were designed and evaluated for their anti-lung cancer activity, which was found to be mediated through the AMPK pathway. Compound 9d from this series showed potent inhibition of A549 lung adenocarcinoma cell growth (IC50 = 3.06 ± 0.05 μM). Mechanistically, compound 9d was found to increase the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase, while decreasing the phosphorylation of ribosomal S6 kinase (p-70S6K). This activation of the AMPK/70S6K pathway led to G2/M cell cycle arrest.
Inhibition of Other Kinase Targets (e.g., B-Raf, TBK1, DYRK1A/1B)
The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for its adaptation to target a range of other kinases implicated in disease.
B-Raf Inhibition: The Raf kinases are key components of the MAPK signaling pathway, and mutations in B-Raf are common in various cancers. A patent has described 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of Raf kinases.
TBK1 Inhibition: TANK-binding kinase 1 (TBK1) is a noncanonical IKK kinase involved in innate immunity and oncogenesis. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent TBK1 inhibitors. Through optimization, compound 15y emerged as a highly potent inhibitor with an IC50 value of 0.2 nM for TBK1 and demonstrated good selectivity. This compound effectively inhibited the downstream IFN signaling pathway in cellular assays.
DYRK1A/1B Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B) are involved in various cellular processes, and their inhibition is being explored for the treatment of cancer and other diseases. A series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines were synthesized and showed excellent inhibitory activity against DYRK1B. Compound 8h from this series displayed the highest enzymatic inhibitory activity (IC50 = 3 nM) and also inhibited the proliferation of HCT116 colon cancer cells with an IC50 of 1.6 µM.
| Compound | Target Kinase | IC50 | Reference |
|---|---|---|---|
| 15y | TBK1 | 0.2 nM | |
| 8h | DYRK1B | 3 nM |
Research on Anti-Proliferative and Anti-Tumor Mechanisms
The kinase inhibitory activities of this compound derivatives translate into potent anti-proliferative and anti-tumor effects, which are being actively investigated to understand the underlying cellular mechanisms.
Mechanism of Cell Proliferation and Migration Suppression
The suppression of cell proliferation by these derivatives is a direct consequence of their ability to inhibit key cellular processes.
As previously mentioned, the TRK inhibitor C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM. nih.govresearchgate.net This anti-proliferative effect is linked to the inhibition of the TRKA kinase and the subsequent blockade of downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are critical for cell proliferation and survival. nih.govmdpi.com
Similarly, the AMPK activator 9d demonstrated anti-proliferative activity against the A549 lung cancer cell line by inducing G2/M cell cycle arrest through the regulation of the AMPK/70S6K pathway. The TBK1 inhibitor 15y also exhibited micromolar anti-proliferative effects on several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The DYRK1B inhibitor 8h was effective in inhibiting the proliferation of HCT116 colon cancer cells.
| Compound | Cell Line | Activity | IC50 | Reference |
|---|---|---|---|---|
| C03 | Km-12 | Anti-proliferative | 0.304 µM | nih.govresearchgate.net |
| 9d | A549 | Growth Inhibition | 3.06 ± 0.05 µM | |
| 8h | HCT116 | Anti-proliferative | 1.6 µM |
Research on Apoptosis Induction Pathways and Related Protein Changes
Certain derivatives of 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine have been identified as potent anticancer agents that function by inducing apoptosis. nih.gov Studies on MCF-7, HCT-116, and HeLa cancer cell lines revealed that specific compounds, such as 9a and 14g, effectively trigger programmed cell death. nih.gov
The mechanism of action involves the inhibition of cyclin-dependent kinases (CDK), particularly CDK2 and CDK9, which are crucial for cell cycle regulation. nih.gov Compound 9a demonstrated significant inhibitory activity against CDK9, while compound 14g showed strong inhibition of CDK2. nih.gov By inhibiting these kinases, the compounds cause a halt in the cell cycle, ultimately leading to apoptosis. nih.gov
Further investigation into the apoptotic pathways revealed that these pyrazolo[3,4-b]pyridine derivatives can activate pro-apoptotic proteins. rsc.org Research on related pyrazole (B372694) derivatives has shown activation of key proteins such as Bax, p53, and Caspase-3. rsc.org These proteins are central to the intrinsic apoptotic pathway. Molecular docking studies have confirmed that these compounds can bind with high affinity to the anti-apoptotic protein Bcl-2, a key regulator of apoptosis. rsc.org This binding inhibits Bcl-2's function, promoting the activation of the caspase cascade and inducing DNA damage, as evidenced by increased comet tail length in genotoxicity assays. rsc.org
Table 1: Anticancer and CDK Inhibitory Activities of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Kinase | Kinase IC₅₀ (µM) |
|---|---|---|---|---|
| 9a | HeLa | 2.59 | CDK9 | 0.262 ± 0.013 |
| 14g | MCF7 | 4.66 | CDK2 | 0.460 ± 0.024 |
| 14g | HCT-116 | 1.98 | CDK2 | 0.460 ± 0.024 |
Research on Antimicrobial Mechanisms
Pyrazolo[3,4-b]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents researchgate.netmdpi.com.
A variety of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their in vitro antibacterial properties. japsonline.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. japsonline.com For instance, certain derivatives exhibited moderate activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. japsonline.com One study highlighted that 5-acetyl-4-amino-1-(1,2,4-triazin-3-yl)-pyrazolo[3,4-b]pyridine showed good inhibition against Staphylococcus aureus and Staphylococcus epidermidis. japsonline.com Other studies have found that some derivatives possess elevated activity towards anaerobic bacteria while showing lower activity against aerobes. nih.gov The minimal inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 22-100 microg/cm³. nih.gov
Table 2: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound Series | Bacterial Strain | Activity Level | Inhibition Zone (mm) |
|---|---|---|---|
| 6b, 6d, 6h | E. coli (Gram-negative) | Moderate | 12-16 |
| 6a, 6b, 6c, 6d, 6g, 6h | B. subtilis (Gram-positive) | Moderate | 12-14 |
| 6b, 8c, 8g | S. aureus (Gram-positive) | Moderate | 12 |
The antifungal potential of pyrazolo[3,4-b]pyridine derivatives has been investigated against clinically significant fungi. jst.go.jp Studies have demonstrated their activity against species such as Candida albicans and Cryptococcus neoformans. jst.go.jp The synthesis of these compounds can be achieved through environmentally friendly methods like aza-Diels–Alder reactions under microwave irradiation. jst.go.jp Other research has also confirmed the antifungal properties of this class of compounds against pathogens like Aspergillus niger and Penicillium rubrum. mdpi.com
Derivatives of 1H-pyrazolo[3,4-b]pyridine have emerged as a promising scaffold for the development of antiviral drugs with novel mechanisms of action. nih.gov
Herpes Simplex Virus-1 (HSV-1): Specific pyrazolopyridine derivatives, namely ARA-04, ARA-05, and AM-57, have been shown to inhibit HSV-1 replication in vitro. nih.gov These compounds exhibit high selectivity indices, indicating low cytotoxicity. nih.gov Mechanistic studies revealed that ARA-04 and ARA-05 interfere with viral adsorption by interacting with proteins involved in this process, such as nectin-1 and glycoprotein (B1211001) D (gD). nih.gov In contrast, AM-57 acts on later stages of the viral replication cycle, affecting the α- and γ-phases and reducing the content of viral immediate-early protein ICP27 and glycoprotein gD. nih.gov
Human Immunodeficiency Virus (HIV): The 1H-pyrazolo[3,4-b]pyridine scaffold has been recognized for its potential against HIV-1. nih.gov Some derivatives have been identified as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication process. nih.gov
Enterovirus: A significant breakthrough has been the discovery of pyrazolopyridine analogs as potent and broad-spectrum antivirals against non-polio enteroviruses, including Enterovirus D68 (EV-D68), Enterovirus A71 (EV-A71), and Coxsackievirus B3 (CVB3). nih.govmdpi.com Mechanistic studies have demonstrated that these compounds target the highly conserved viral non-structural protein 2C. nih.gov The 2C protein has essential ATPase and helicase activities and is involved in viral RNA replication, membrane remodeling, and encapsidation. nih.gov Compounds like 7d inhibit various strains of these enteroviruses with EC₅₀ values in the nanomolar range and a high cellular selectivity index. nih.gov
Table 3: Antiviral Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Virus | EC₅₀ (µM) | Mechanism/Target |
|---|---|---|---|
| ARA-04 | HSV-1 | 1.00 ± 0.10 | Inhibits viral adsorption |
| ARA-05 | HSV-1 | 1.00 ± 0.05 | Inhibits viral adsorption |
| AM-57 | HSV-1 | 0.70 ± 0.10 | Interferes with α- and γ-phases of replication |
| 7a | EV-D68 | 16.7 | Targets viral 2C protein |
| 7a | EV-A71 | 8.1 | Targets viral 2C protein |
In addition to their direct antimicrobial effects, certain pyrazolo[3,4-b]pyridine derivatives functionalized with 1,2,3-triazoles have been screened for their ability to inhibit biofilm formation. bohrium.comnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The identification of compounds with anti-biofilm properties is a critical step toward combating persistent and chronic bacterial infections. bohrium.comnih.gov Studies have identified promising compounds within this class that effectively disrupt biofilm formation, although specific mechanistic details are still under investigation. bohrium.comnih.gov
Research on Anti-inflammatory Mechanisms
The anti-inflammatory potential of pyrazolo-fused heterocyclic systems has been an area of active research. While much of the detailed mechanistic work has been performed on the closely related pyrazolo[3,4-b]pyrazine scaffold, the 1H-pyrazolo[3,4-b]pyridine system is also known to possess anti-inflammatory properties. nih.govnih.govdoaj.org
Studies on pyrazolo[3,4-b]pyrazine derivatives have shown that their anti-inflammatory activity can be comparable to that of standard drugs like indomethacin. nih.govdoaj.orgresearchgate.net The proposed mechanisms often involve the inhibition of key inflammatory mediators. For example, research on various pyrimidine derivatives, a class that includes the pyridine ring of the scaffold , points towards the inhibition of cyclooxygenase (COX) enzymes. rsc.org Inhibition of COX-1 and COX-2 enzymes suppresses the production of prostaglandins (like PGE₂), which are key players in the inflammatory response. rsc.org While direct COX inhibition data for this compound itself is limited, the broader class of pyrazolopyridines is recognized for these therapeutic effects. nih.gov
Research on Other Pharmacological Activities
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities beyond their primary therapeutic targets. These compounds have been investigated for their potential in treating infectious diseases, cardiovascular conditions, and neurodegenerative disorders. This section explores the mechanistic studies related to their antimalarial, antileishmanial, and neuroprotective effects, as well as their role in pulmonary arterial hypertension.
Antimalarial Activity
The pyrazolopyridine scaffold is a recognized pharmacophore in the development of antimalarial agents. mdpi.com The urgent need for new antimalarial drugs, due to the increasing resistance of Plasmodium falciparum to existing therapies, has driven research into novel chemical entities. nih.govnih.gov Derivatives of pyrazolopyridine have emerged as a promising class of compounds in this endeavor. mdpi.com
Research into quinoline-pyrazolopyridine hybrids has shown that these molecules can exhibit significant antimalarial activity. In one study, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated. The compound 5p, which features a 4-Cl substituent on both aryl rings, demonstrated considerable potency in both in vitro and in vivo assays against a chloroquine-sensitive strain of P. falciparum. nih.gov
The mechanism of action for many quinoline-containing antimalarials involves interference with the parasite's ability to digest hemoglobin, leading to a toxic buildup of heme. pharmacyconcepts.in While the precise mechanism for these pyrazolopyridine hybrids is still under investigation, their structural similarity to known antimalarials suggests a potential for multimodal action, possibly including the inhibition of essential parasitic enzymes. mdpi.comresearchgate.net The development of hybrid molecules, combining the pyrazolopyridine core with other known antimalarial pharmacophores, represents a strategic approach to combat drug resistance. nih.govnih.gov
| Compound | Target | Activity | Notes |
|---|---|---|---|
| Quinoline-pyrazolopyridine hybrids | Plasmodium falciparum (chloroquine-sensitive) | Significant in vitro and in vivo activity | Compound 5p showed the most potent activity. nih.gov |
| 7-arylaminepyrazolo[1,5-a]pyrimidines | PfDHODH enzyme | Inhibition of the enzyme is a potential mechanism of action. | Compounds with better activity against P. falciparum were also more active against the PfDHODH enzyme. mdpi.com |
Antileishmanial Activity
Pyrazolopyridine derivatives have shown significant promise as antileishmanial agents. nih.govacs.org Leishmaniasis, a parasitic disease with a range of clinical manifestations, requires new therapeutic options due to limitations of current treatments. nih.gov Several studies have highlighted the potential of pyrazolopyridine-based compounds in combating Leishmania parasites.
A series of pyrazolo(dihydro)pyridines were synthesized and evaluated for their efficacy against visceral leishmaniasis. nih.gov Among these, compounds 6d and 6j demonstrated superior activity against intracellular amastigotes compared to the standard drug miltefosine. Further in vivo studies with compound 6j in a Leishmania donovani/BALB/c mouse model showed a significant reduction in the parasitic burden in both the spleen and liver. nih.govacs.org
Mechanistic investigations into the antileishmanial action of compound 6j revealed that it induces programmed cell death in Leishmania promastigotes. This is achieved through a series of molecular events including the loss of mitochondrial membrane potential, externalization of phosphatidylserine, and DNA fragmentation. nih.govacs.org Furthermore, combination therapy of 6j with a subcurative dose of miltefosine resulted in a synergistic effect, leading to almost complete clearance of the disease by enhancing nitric oxide generation and promoting a Th1 immune response. nih.govacs.org
Other studies on 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters have also reported promising activity against Leishmania amazonensis promastigotes, with some derivatives showing activity at micromolar concentrations. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) analyses have indicated that hydrophobic and steric parameters are significant contributors to the biological activity of these compounds. nih.gov
| Compound Series | Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| Pyrazolo(dihydro)pyridines | Leishmania donovani (intracellular amastigotes) | Induction of programmed cell death (apoptosis) in promastigotes. | Compounds 6d and 6j were more active than miltefosine. Compound 6j showed >91% and >93% clearance of splenic and liver parasitic burden, respectively. nih.govacs.org |
| 4-anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic esters | Leishmania amazonensis (promastigotes) | Not fully elucidated, but activity is linked to hydrophobic and steric properties. | 3'-diethylaminomethyl-substituted compounds were the most active, with IC50 values as low as 0.12 µM. nih.gov |
Mechanisms Related to Pulmonary Arterial Hypertension (PAH)
Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential therapeutic agents for pulmonary arterial hypertension (PAH), a severe and progressive cardiopulmonary disease. nih.govnih.gov Current PAH therapies primarily focus on vasodilation, but the underlying vascular remodeling remains a significant challenge. nih.gov Novel pyrazolo[3,4-b]pyridine derivatives have been designed to target both vascular remodeling and vasodilation. nih.govsci-hub.in
One such derivative, HLQ2g, a soluble guanylate cyclase (sGC) stimulator, has shown promise in preclinical models. In a hypoxia-induced PAH rat model, treatment with HLQ2g significantly reduced right ventricular systolic pressure and right ventricular hypertrophy. nih.gov The therapeutic effects of HLQ2g were associated with the attenuation of vascular remodeling, which was linked to the up-regulation of cGMP-dependent protein kinase type I (cGKI) expression and the bone morphogenetic protein (BMP) signaling pathway. nih.gov
The BMP signaling pathway, particularly involving the bone morphogenetic protein receptor 2 (BMPR2), plays a critical role in the pathogenesis of PAH. nih.gov Dysfunction of this pathway is a hallmark of the disease. Research has shown that HLQ2g can restore BMP signaling by up-regulating cGKI. nih.gov This novel pyrazolo[3,4-b]pyridine derivative was also found to inhibit the proliferation and migration of human pulmonary artery smooth muscle cells induced by hypoxia and platelet-derived growth factor, an effect that was reversed by a cGKI inhibitor. nih.gov These findings highlight the dual-action potential of pyrazolo[3,4-b]pyridine derivatives in PAH, targeting both vasodilation through sGC stimulation and antiproliferative effects via the cGKI-BMP signaling axis. nih.govnih.gov
| Compound | Primary Target | Downstream Effects | Therapeutic Outcome |
|---|---|---|---|
| HLQ2g | Soluble guanylate cyclase (sGC) | Increased cGMP, activation of cGKI, and up-regulation of the BMP signaling pathway. | Reduced right ventricular systolic pressure, attenuated vascular remodeling, and inhibited smooth muscle cell proliferation and migration. nih.gov |
| Novel pyrazolo[3,4-b] pyridine derivatives | sGC stimulation and AMP-activated protein kinase (AMPK) inhibition | Vasodilation and inhibition of vascular remodeling. | Proposed as a promising lead for anti-PAH drug discovery due to dual pathway regulation. nih.gov |
Neuroprotective and Central Nervous System (CNS) Related Mechanisms
The therapeutic potential of pyrazolopyridine derivatives extends to the central nervous system, with research focusing on their role as adenosine (B11128) receptor antagonists and their interaction with amyloid plaques in the context of Alzheimer's disease. nih.govacs.orgsemanticscholar.org
Adenosine receptors, particularly the A1 and A3 subtypes, are G protein-coupled receptors that play a significant role in various physiological processes. nih.govacs.org Antagonists of these receptors have therapeutic potential in a range of conditions. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been identified as potent antagonists of human A1 adenosine receptors. nih.gov
The development of these antagonists has involved detailed structure-activity relationship (SAR) studies to understand the structural requirements for high affinity. semanticscholar.orgacs.org For instance, the chirality of these compounds has been shown to be a critical factor for their affinity to the A1 receptor, with the R enantiomer often exhibiting higher affinity. nih.gov Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been designed that exhibit high affinity for both A1 and A3 receptors. nih.govacs.org
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. researchgate.netbenthamdirect.com Pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to bind to these plaques, suggesting their potential as diagnostic imaging agents or therapeutic agents. mdpi.comresearchgate.net
Novel pyrazolo[3,4-b]pyridines have been synthesized and shown to exhibit high and selective binding to amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com These compounds often possess interesting photophysical properties, which are advantageous for their use as fluorescent probes in research and potentially in diagnostic applications. mdpi.comresearchgate.net While the pyrazolopyridine scaffold itself allows for binding to the catalytically active site of cholinesterase enzymes and intercalation between Aβ and tau protein residues, specific derivatives have been designed to enhance this interaction. researchgate.net The development of multitarget-directed ligands based on the pyrazolopyridine core is an appealing strategy for addressing the multifactorial nature of Alzheimer's disease. researchgate.net
| Mechanism | Specific Target | Key Findings | Potential Application |
|---|---|---|---|
| Adenosine Receptor Antagonism | A1 and A3 Adenosine Receptors | Pyrazolo[3,4-b]pyridines act as potent antagonists. Chirality is crucial for A1 receptor affinity. nih.gov | Treatment of various neurological and other disorders. nih.govacs.org |
| Interaction with Amyloid Plaques | Amyloid-beta (Aβ) plaques | Novel derivatives show high and selective binding to Aβ plaques in AD brain tissue. mdpi.comresearchgate.net | Diagnostic imaging agents and potential therapeutic agents for Alzheimer's disease. mdpi.com |
Inhibition of Specific Enzymes Beyond Kinases (e.g., Xanthine Oxidases)
A comprehensive review of scientific literature and research databases reveals a notable absence of studies investigating the inhibitory effects of this compound and its derivatives on specific enzymes beyond the kinase family, such as xanthine oxidase. While the broader class of pyrazolopyridines and related heterocyclic compounds has been a subject of interest in medicinal chemistry for their diverse biological activities, research has predominantly centered on their role as kinase inhibitors.
Consequently, there is no available data, mechanistic studies, or detailed research findings to report regarding the interaction between this compound and enzymes like xanthine oxidase. The potential for this specific compound to act as an inhibitor of such enzymes remains an unexplored area of research. Therefore, no data tables on its inhibitory activity against non-kinase enzymes can be provided. Future investigations would be necessary to determine if this compound possesses any activity towards xanthine oxidase or other non-kinase enzyme targets.
Future Directions and Research Opportunities for 4 Nitro 1h Pyrazolo 3,4 B Pyridine
Development of Innovative and Sustainable Synthetic Methodologies
While traditional methods for the synthesis of the pyrazolo[3,4-b]pyridine core exist, future research should prioritize the development of green and sustainable synthetic routes for 4-Nitro-1H-pyrazolo[3,4-b]pyridine. nih.gov Current approaches often involve multi-step procedures that may utilize harsh reagents and solvents. acs.orgnih.gov
Future research should focus on:
One-Pot, Multi-Component Reactions (MCRs): These reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. longdom.orgnih.gov The development of an MCR for this compound would be a significant advancement.
Catalytic Systems: The exploration of novel catalysts, such as metal-catalysts, nanocatalysts, and green catalysts, could lead to more efficient and environmentally friendly synthetic protocols. nih.govacs.org Copper-catalyzed syntheses have already shown promise for the pyrazolo[3,4-b]pyridine core. acs.org
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, offering a more sustainable alternative to conventional heating. nih.gov
Aqueous Media Synthesis: The use of water as a solvent is highly desirable from a green chemistry perspective and has been successfully employed for the synthesis of related pyrazolo[3,4-b]pyridine derivatives. tandfonline.com
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. |
| Novel Catalysis | Higher yields, milder reaction conditions, reusability of catalysts. |
| Microwave-Assisted Synthesis | Faster reaction rates, improved energy efficiency. |
| Aqueous Media Synthesis | Reduced environmental impact, enhanced safety. |
Advanced Lead Optimization and SAR Exploration for Enhanced Efficacy and Selectivity
The 4-nitro group offers a key point for derivatization to explore the structure-activity relationships (SAR) of this compound. Future research should systematically modify the core structure to enhance potency and selectivity for specific biological targets.
Key areas for SAR exploration include:
Modification of the Nitro Group: Reduction of the nitro group to an amino group would provide a handle for a wide range of chemical modifications, such as acylation and sulfonylation, to probe its influence on biological activity.
Substitution at Other Positions: Introduction of various substituents at other available positions on the pyrazolo[3,4-b]pyridine ring system will be crucial to map the SAR and optimize the pharmacokinetic properties of lead compounds.
Scaffold Hopping: Based on the pyrazolo[3,4-b]pyridine core, scaffold hopping strategies could be employed to discover novel isosteres with improved drug-like properties. rsc.org
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. jst.go.jpnih.gov Future research should aim to identify and validate the specific biological targets of this compound and its derivatives.
Potential therapeutic applications to be investigated include:
Oncology: Given that numerous pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activity, often through the inhibition of kinases such as CDK2, PIM1, and TRK, this is a primary area for investigation. rsc.orgnih.govresearchgate.net The nitro group may influence the interaction with these or other oncogenic targets.
Infectious Diseases: The antimicrobial potential of this compound class against various bacterial and fungal strains warrants further investigation. ekb.eg Some derivatives have shown promising activity against resistant strains like MRSA. ekb.eg
Neurodegenerative Diseases: There is emerging evidence that pyrazolo[3,4-b]pyridines may have applications in treating neurodegenerative conditions like Alzheimer's disease. nih.gov
Inflammatory Disorders: The anti-inflammatory properties of this scaffold suggest potential applications in a range of inflammatory diseases. jst.go.jp
| Potential Therapeutic Area | Known Targets for Pyrazolo[3,4-b]pyridines |
| Oncology | CDK2, PIM1, TRK, DNA |
| Infectious Diseases | Dihydrofolate Reductase (DHFR) |
| Neurodegenerative Diseases | Not yet fully elucidated |
| Inflammatory Disorders | Not yet fully elucidated |
Integration of Cutting-Edge Computational Techniques in Drug Discovery
Computational methods are indispensable tools in modern drug discovery and should be fully integrated into the research and development of this compound derivatives.
Key computational approaches to be utilized include:
Molecular Docking: To predict the binding modes of this compound derivatives within the active sites of potential biological targets and to guide the design of more potent inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complexes and to assess the stability of the interactions over time. nih.gov
Density Functional Theory (DFT) Calculations: To understand the electronic properties of the molecules and their impact on reactivity and biological activity. nih.gov
In Silico ADMET Prediction: To evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives at an early stage of the drug discovery process. researchgate.net
Investigation of Organometallic Complexes Incorporating Pyrazolo[3,4-b]pyridine Ligands
The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring system make it an excellent ligand for the coordination of metal ions. The resulting organometallic complexes can exhibit unique biological properties that are distinct from the free ligand.
Future research in this area should focus on:
Synthesis of Novel Complexes: The synthesis of ruthenium and osmium complexes with pyrazolo[3,4-b]pyridine ligands has already been reported to yield compounds with significant anticancer activity. acs.orgnih.govnih.gov The coordination of other metals to this compound should be explored.
Mechanism of Action Studies: Elucidating the mechanism of action of these organometallic complexes is crucial. They may act through different pathways than the organic ligand alone, potentially involving redox modulation or direct interaction with biomolecules.
Structure-Activity Relationship of Complexes: A systematic variation of the metal center, the ancillary ligands, and the substituents on the pyrazolo[3,4-b]pyridine core will be necessary to optimize the anticancer efficacy and selectivity of these complexes.
| Metal Center | Reported Activity of Pyrazolo[3,4-b]pyridine Complexes |
| Ruthenium (Ru) | Potent anticancer activity, CDK inhibition. acs.orgnih.gov |
| Osmium (Os) | Potent anticancer activity, CDK inhibition. acs.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-nitro-1H-pyrazolo[3,4-b]pyridine derivatives, and what intermediates are critical for regioselective control?
- Methodological Answer : Two primary approaches are employed: (i) pyrazole ring construction on a preformed pyridine scaffold using 1,3-dialkyl-1H-pyrazole-5-amine as a starting material , and (ii) annulation of the pyridine ring onto a pyrazole structure via multicomponent reactions (e.g., using enamine derivatives or 4-chloro intermediates) . Key intermediates include 4-chloro-1H-pyrazolo[3,4-b]pyridine and 5-aminopyrazole derivatives, which enable regioselective functionalization . Microwave-assisted solvent-free synthesis with p-TsOH is also effective for optimizing yields .
Q. How are structural confirmations of this compound derivatives validated experimentally?
- Methodological Answer : 1D/2D NMR (¹H, ¹³C, DEPT, COSY, HETECOR, COLOC) is essential for assigning regiochemistry and substituent positions . Spectral analysis (UV-Vis, IR) and quantum mechanical studies (DFT) further validate electronic properties and non-linear optical (NLO) behavior . X-ray crystallography resolves ambiguities in stereospecific glycosylation reactions, as demonstrated in nucleoside derivatives .
Q. What are the advantages of microwave-assisted synthesis for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Microwave irradiation enhances reaction efficiency by reducing reaction times (e.g., from hours to minutes) and improving regioselectivity. For example, Satya et al. achieved solvent-free synthesis of pyrazolo[3,4-b]quinolines using p-TsOH under microwave conditions, yielding products with >70% purity . This method minimizes side reactions and thermal decomposition of nitro groups .
Advanced Research Questions
Q. How do catalytic systems influence regioselectivity in C–H activation of nitro-substituted pyrazolo[3,4-b]pyridines?
- Methodological Answer : Transition-metal catalysts like PdCl₂(PPh₃)₂ enable γ-C–H arylation of the pyridine ring with 77% yield and single-regioisomer formation . Contrastingly, chiral-at-metal Rh(III) complexes promote asymmetric Friedel–Crafts alkylation/cyclization, achieving enantioselectivity up to 99% . The choice of ligand (e.g., CuI vs. PPh₃) and solvent polarity significantly impacts regioisomer distribution .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antimicrobial pyrazolo[3,4-b]pyridines?
- Methodological Answer : Discrepancies arise from substituent positioning: chloro groups at phenyl rings (C3/C6) reduce antibacterial activity (e.g., 11c, 11h), except in P. aeruginosa where 11e shows potency . Advanced SAR studies combine molecular docking (e.g., FGFR kinase inhibitors) with thermodynamic profiling to differentiate steric vs. electronic effects . Multivariate analysis of substituent logP and H-bonding capacity is recommended .
Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues be optimized for drug discovery?
- Methodological Answer : Chiral Rh(III) catalysts enable asymmetric alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, achieving >85% enantiomeric excess . Solvent choice (e.g., DCE vs. THF) and temperature gradients (0–25°C) are critical for suppressing racemization. DFT-guided transition-state modeling further refines stereochemical outcomes .
Q. What challenges arise in the in vivo evaluation of this compound-based kinase inhibitors?
- Methodological Answer : Bioavailability is limited by nitro group metabolism and poor solubility. Compound 7n (FGFR inhibitor) addressed this via pharmacokinetic (PK) optimization: logD ~2.5, t₁/₂ >6h in murine models . In vivo antitumor efficacy in H1581 xenografts required dose escalation studies to balance toxicity and target engagement .
Q. How does the nitro group influence reactivity in pyrazolo[3,4-b]pyridine functionalization?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution to the γ-position of the pyridine ring . However, it complicates nucleophilic aromatic substitution (SNAr) due to steric hindrance. Reductive amination or hydrogenolysis of nitro to amine intermediates (e.g., using Pd/C) enables further derivatization . Stability studies under acidic/basic conditions are critical to avoid decomposition .
Data Contradiction Analysis
Q. Why do certain 4-nitro-substituted derivatives exhibit conflicting bioactivity profiles across studies?
- Methodological Answer : Discrepancies stem from assay variability (e.g., bacterial strain selection) and scaffold flexibility. For example, 4-nitro derivatives show FGFR1 inhibition (IC₅₀ = 12 nM) but poor solubility, leading to false negatives in cell-based assays . Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) and metabolic stability screening (e.g., microsomal t₁/₂) reconciles such contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


